4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate
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Overview
Description
4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate is an organic compound that contains a phenyl ring substituted with a chlorocarbonyl group and a sulfanyl group, as well as a propane-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate typically involves the reaction of 4-mercaptophenyl propane-1-sulfonate with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Mercaptophenyl propane-1-sulfonate+Phosgene→4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorocarbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the chlorocarbonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfanyl group can participate in redox reactions, altering the oxidation state of the compound. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Chlorocarbonyl)sulfanyl]phenyl methane-sulfonate
- 4-[(Chlorocarbonyl)sulfanyl]phenyl ethane-1-sulfonate
- 4-[(Chlorocarbonyl)sulfanyl]phenyl butane-1-sulfonate
Uniqueness
4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate is unique due to the presence of both chlorocarbonyl and sulfanyl groups on the phenyl ring, combined with a propane-1-sulfonate group
Properties
CAS No. |
62262-80-0 |
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Molecular Formula |
C10H11ClO4S2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
S-(4-propylsulfonyloxyphenyl) chloromethanethioate |
InChI |
InChI=1S/C10H11ClO4S2/c1-2-7-17(13,14)15-8-3-5-9(6-4-8)16-10(11)12/h3-6H,2,7H2,1H3 |
InChI Key |
AGDZPSSZNXKUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)OC1=CC=C(C=C1)SC(=O)Cl |
Origin of Product |
United States |
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